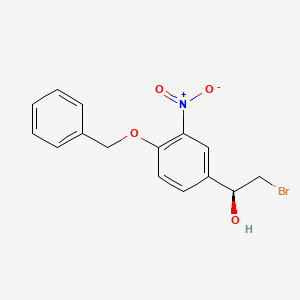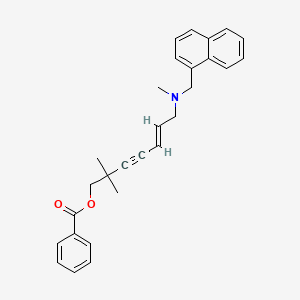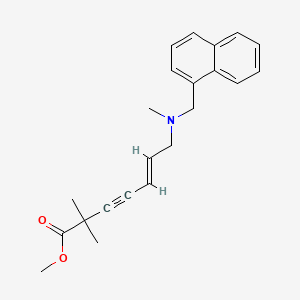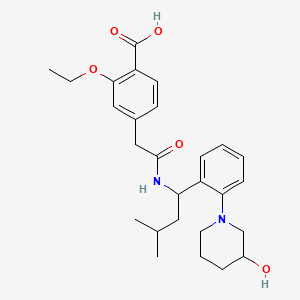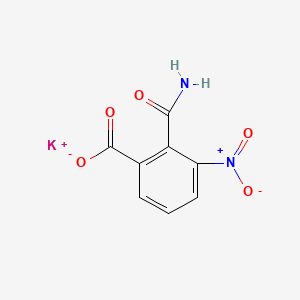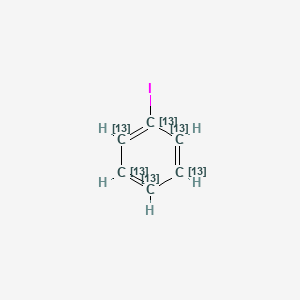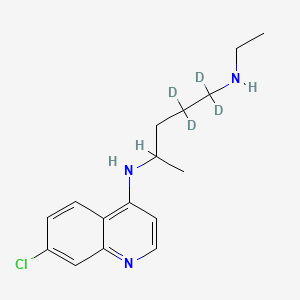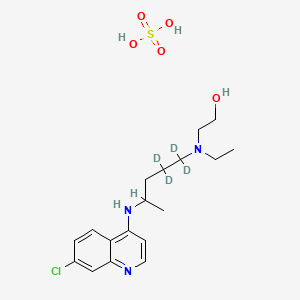
Pyrimethamine Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimethamine Biotin: is a compound that combines the properties of pyrimethamine, an antiparasitic drug, and biotin, a water-soluble B-vitamin. Pyrimethamine is primarily used in the treatment and prevention of malaria and toxoplasmosis, while biotin is essential for various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Pyrimethamine Synthesis: Pyrimethamine is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chlorocinnamic acid.
Biotin Synthesis: Biotin is synthesized through chemical or microbial methods.
Industrial Production Methods:
Pyrimethamine: Industrial production of pyrimethamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Biotin: Biotin is produced industrially through chemical synthesis or microbial fermentation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrimethamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: Pyrimethamine can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of pyrimethamine.
Reduction Products: Reduced forms of pyrimethamine with altered pharmacological properties.
Substitution Products: Substituted derivatives of pyrimethamine with different functional groups.
Scientific Research Applications
Chemistry:
- Pyrimethamine Biotin is used in chemical research to study the synthesis and reactivity of complex molecules .
Biology:
- In biological research, this compound is used to investigate the mechanisms of drug resistance in malaria parasites and the role of biotin in metabolic processes .
Medicine:
- This compound is used in medical research to develop new treatments for malaria and toxoplasmosis, as well as to study the effects of biotin on human health .
Industry:
Mechanism of Action
Pyrimethamine:
- Pyrimethamine inhibits the enzyme dihydrofolate reductase in malaria parasites, blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Biotin:
- Biotin acts as a coenzyme in carboxylation reactions, facilitating the addition of a carboxyl group to specific substrates. This is crucial for gluconeogenesis, fatty acid synthesis, and amino acid metabolism .
Comparison with Similar Compounds
Properties
CAS No. |
1219358-20-9 |
|---|---|
Molecular Formula |
C26H37N7O3S |
Molecular Weight |
527.688 |
IUPAC Name |
N-[4-[4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenoxy]butyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C26H37N7O3S/c1-2-18-22(24(27)33-25(28)30-18)16-9-11-17(12-10-16)36-14-6-5-13-29-21(34)8-4-3-7-20-23-19(15-37-20)31-26(35)32-23/h9-12,19-20,23H,2-8,13-15H2,1H3,(H,29,34)(H2,31,32,35)(H4,27,28,30,33) |
InChI Key |
BFKUOZXULQKXMB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B564456.png)

